molecular formula C12H19NO B1517647 {3-[(Tert-butoxy)methyl]phenyl}methanamine CAS No. 538321-84-5

{3-[(Tert-butoxy)methyl]phenyl}methanamine

Cat. No.: B1517647
CAS No.: 538321-84-5
M. Wt: 193.28 g/mol
InChI Key: IAYSBEGIEJQAPN-UHFFFAOYSA-N
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Description

{3-[(Tert-butoxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C12H19NO It is characterized by a phenyl ring substituted with a tert-butoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Tert-butoxy)methyl]phenyl}methanamine typically involves the reaction of 3-(tert-butoxymethyl)benzene with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-(tert-butoxymethyl)benzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: {3-[(Tert-butoxy)methyl]phenyl}methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as halides and strong bases can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-(tert-butoxymethyl)benzaldehyde or 3-(tert-butoxymethyl)benzoic acid.

  • Reduction: Formation of 3-(tert-butoxymethyl)benzylamine.

  • Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

{3-[(Tert-butoxy)methyl]phenyl}methanamine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {3-[(Tert-butoxy)methyl]phenyl}methanamine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

{3-[(Tert-butoxy)methyl]phenyl}methanamine is similar to other compounds with phenyl rings substituted with various functional groups. Some similar compounds include:

  • 3-(tert-Butyl)phenylmethanamine: Similar structure but lacks the tert-butoxy group.

  • 3-(Methoxy)phenylmethanamine: Contains a methoxy group instead of a tert-butoxy group.

  • 3-(Ethoxy)phenylmethanamine: Contains an ethoxy group instead of a tert-butoxy group.

Uniqueness: The presence of the tert-butoxy group in this compound provides unique chemical properties and reactivity compared to similar compounds. This group can influence the compound's stability, solubility, and reactivity, making it distinct in its applications.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-9-11-6-4-5-10(7-11)8-13/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYSBEGIEJQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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